What are the chemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate?
What are the chemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate?
A Comprehensive Technical Guide to Methyl N-Biotinyl-6-amino-2-naphthonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Biotinyl-6-amino-2-naphthonate is a specialized biochemical probe that integrates the high-affinity binding properties of biotin with the fluorescent characteristics of a naphthonate group. This dual functionality makes it a valuable tool in various research and development applications, particularly in the fields of proteomics, molecular biology, and drug discovery. The biotin moiety allows for specific and strong binding to avidin and streptavidin, enabling the detection, purification, and immobilization of target molecules. The naphthonate component serves as a fluorescent reporter, whose emission properties can be sensitive to the local microenvironment, offering insights into molecular interactions and conformational changes. This guide provides an in-depth overview of the chemical and physical properties of Methyl N-Biotinyl-6-amino-2-naphthonate, its applications, and practical considerations for its use in experimental settings.
Part 1: Core Chemical and Physical Properties
Methyl N-Biotinyl-6-amino-2-naphthonate is a complex organic molecule with a defined structure that dictates its functionality. A thorough understanding of its fundamental properties is crucial for its effective application.
1.1. Molecular Structure and Composition
The molecule consists of three key components:
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Biotin: A vitamin (B7) that forms a highly stable, non-covalent bond with avidin and streptavidin.
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6-amino-2-naphthonate: A derivative of naphthalene, which is an aromatic hydrocarbon that provides the fluorophoric properties.
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Methyl Ester Group: This group can influence the solubility and reactivity of the molecule.
The systematic IUPAC name for this compound is methyl 6-[(5-{[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)naphthalene-2-carboxylate].
1.2. Physicochemical Data Summary
A compilation of the key physicochemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1041143-49-0 | [1] |
| Molecular Formula | C22H25N3O4S | [1] |
| Molecular Weight | 427.52 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 231-233 °C (448-451 °F) | [2] |
| Solubility | No data available in water.[2] Expected to be soluble in organic solvents like DMSO and DMF. | |
| Purity | Typically ≥97.0% (HPLC) |
1.3. Spectroscopic and Photophysical Characteristics
It is reasonable to hypothesize that Methyl N-Biotinyl-6-amino-2-naphthonate will exhibit similar solvatochromic properties. This sensitivity to the local environment is a powerful feature, as it can be used to probe changes in the polarity of a binding site upon interaction with a target molecule. For example, a shift in the emission wavelength or an increase in fluorescence intensity upon binding can be indicative of the probe moving into a more non-polar, hydrophobic pocket of a protein.
Part 2: Applications in Research and Development
The unique combination of a high-affinity tag and a fluorescent reporter makes Methyl N-Biotinyl-6-amino-2-naphthonate a versatile tool for a range of applications.
2.1. Fluorescent Probing of Biotin-Binding Proteins
The primary application of this compound is as a fluorescent probe for studying the interactions of biotin with avidin, streptavidin, and other biotin-binding proteins. The change in the fluorescence signal upon binding can be used to determine binding affinities, kinetics, and to screen for inhibitors of these interactions.
2.2. Immunoassays and Detection Systems
In a manner similar to other biotinylated molecules, this compound can be incorporated into various immunoassay formats, such as ELISA and fluorescence polarization assays. Its fluorescent properties allow for direct detection without the need for secondary enzyme-conjugated antibodies, simplifying assay design and potentially increasing sensitivity.
2.3. Probing Protein-Protein Interactions
By conjugating Methyl N-Biotinyl-6-amino-2-naphthonate to a protein of interest, it can be used to study its interactions with other proteins. The biotin tag can be used to immobilize the protein on a streptavidin-coated surface for surface plasmon resonance (SPR) or biolayer interferometry (BLI) studies, while the fluorescent reporter can provide additional information about the binding event.
Part 3: Experimental Protocols and Methodologies
To ensure the successful application of Methyl N-Biotinyl-6-amino-2-naphthonate, it is essential to follow well-defined experimental protocols. The following section provides a generalized workflow for a fluorescence-based binding assay.
3.1. General Workflow for a Fluorescence Binding Assay
This protocol outlines the steps for a typical experiment to measure the binding of Methyl N-Biotinyl-6-amino-2-naphthonate to a biotin-binding protein, such as streptavidin.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of Methyl N-Biotinyl-6-amino-2-naphthonate in a suitable organic solvent (e.g., DMSO).
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Prepare a series of dilutions of the biotin-binding protein in an appropriate buffer (e.g., PBS, pH 7.4).
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Assay Setup:
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In a microplate, add a fixed concentration of Methyl N-Biotinyl-6-amino-2-naphthonate to each well.
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Add increasing concentrations of the biotin-binding protein to the wells.
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Include control wells with the probe alone and buffer alone.
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Incubation:
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Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
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Fluorescence Measurement:
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Measure the fluorescence intensity or emission spectrum of each well using a plate reader. The excitation and emission wavelengths should be optimized for the specific probe and instrument.
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Data Analysis:
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Plot the change in fluorescence as a function of the protein concentration.
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Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
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3.2. Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the fluorescence binding assay.
Caption: Workflow for a fluorescence-based binding assay.
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling Methyl N-Biotinyl-6-amino-2-naphthonate.
4.1. Safety and Handling
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It is recommended to handle this compound in a well-ventilated area.[2]
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Personal protective equipment, including safety goggles and gloves, should be worn.[2]
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Avoid inhalation of the powder and direct contact with skin and eyes.[2]
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In case of contact, wash the affected area thoroughly with water.
4.2. Storage
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The compound should be stored in a tightly closed container in a dry and well-ventilated place.[2]
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For long-term storage, it is advisable to keep it at a low temperature (e.g., -20°C) to minimize degradation.
Conclusion
Methyl N-Biotinyl-6-amino-2-naphthonate is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag and an environment-sensitive fluorescent reporter enables a wide range of applications, from fundamental studies of protein-ligand interactions to the development of novel diagnostic assays. A thorough understanding of its chemical and photophysical properties, as outlined in this guide, is paramount for its successful and innovative application in the laboratory.
References
- Biosynth. (n.d.).
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PubChem. (n.d.). Methyl 6-Amino-2-naphthoate. Retrieved from [Link]
- Sigma-Aldrich. (2025, April 28).
- DC Fine Chemicals. (n.d.). D(+)
- The Native Antigen Company. (2022, March 25). SARS-CoV-2 Stabilized Spike Glycoprotein (Full-Length), His-Strep-Tag (HEK293)
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PubChem. (n.d.). Biocytin. Retrieved from [Link]
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PubChem. (n.d.). Biotinyl-6-aminoquinoline. Retrieved from [Link]
- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
- Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.
- Gepshtein, R., Huppert, D., & Agmon, N. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Journal of the American Chemical Society, 127(4), 1165–1173.
- Al-Majidi, S. M., et al. (2023). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol-based fluorescent Schiff base. Journal of Molecular Structure, 1275, 134639.
- Gepshtein, R., Huppert, D., & Agmon, N. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide.
- Sachdev, G. P., Brownstein, A. D., & Fruton, J. S. (1973). N-methyl-2-anilinonaphthalene-6-sulfonyl peptides as fluorescent probes for pepsin-substrate interaction. The Journal of Biological Chemistry, 248(18), 6292–6299.
- Kapanidis, A. N., & Weiss, S. (2014). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 114(15), 7804–7827.
